Methyl 2-chloro-6-(trifluoromethyl)isonicotinate
Overview
Description
“Methyl 2-chloro-6-(trifluoromethyl)isonicotinate” is a chemical compound with the CAS Number: 1227594-40-2 . It has a molecular weight of 239.58 and its IUPAC name is methyl 2-chloro-6-(trifluoromethyl)isonicotinate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored in a refrigerator . It is slightly soluble in water .Scientific Research Applications
Synthesis and Industrial Applications
Methyl 2-chloro-6-(trifluoromethyl)isonicotinate has been a focus in the field of organic synthesis and industrial chemistry. A notable application involves its use as an intermediate in the synthesis of novel anti-infective agents. The compound's synthesis process emphasizes safety and economy, utilizing trifluoromethylation of an aryl iodide with a cost-effective system. This process is significant for producing large-scale, high-yield batches of the compound, which are crucial for further pharmaceutical development and other industrial applications (Mulder et al., 2013).
Pharmaceutical Research
In pharmaceutical research, Methyl 2-chloro-6-(trifluoromethyl)isonicotinate is explored for its potential in enhancing the bioavailability of certain therapeutic agents. Structural modifications of this compound have shown promising results in cell-based activity, with specific alterations in its molecular structure contributing to improved gastrointestinal permeability and bioavailability, which are critical factors in drug development and effectiveness (Palanki et al., 2000).
Agricultural Applications
The compound is also a subject of interest in agriculture, particularly in pest management. Methyl isonicotinate, a related compound, has been extensively studied for its role as a non-pheromone semiochemical in thrips pest management. This compound demonstrates a behavioral response in thrips, increasing trap capture and showing potential in various management strategies such as mass trapping and lure and kill techniques. These studies underline the compound's relevance in sustainable agriculture and pest control methods (Teulon et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
methyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)13-6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPKCVBFGSHQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-(trifluoromethyl)isonicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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